

thermal and chemical stability of 2,3,5,6-Tetrafluoroanisole

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Compound of Interest

Compound Name: 2,3,5,6-Tetrafluoroanisole

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An In-depth Technical Guide to the Thermal and Chemical Stability of 2,3,5,6-Tetrafluoroanisole

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability of chemical intermediates is paramount. **2,3,5,6-Tetrafluoroanisole** (C₇H₄F₄O) is a fluorinated aromatic compound increasingly utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers and coatings.^{[1][2]} Its unique fluorinated structure imparts enhanced thermal stability and chemical resistance, making it a valuable building block in modern organic synthesis.^{[1][2]} This guide provides a comprehensive overview of the known thermal and chemical stability of **2,3,5,6-Tetrafluoroanisole**, based on currently available data.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3,5,6-Tetrafluoroanisole** is presented below. This data is essential for safe handling, storage, and for planning chemical reactions.

Property	Value
CAS Number	2324-98-3
Molecular Formula	C ₇ H ₄ F ₄ O
Molecular Weight	180.10 g/mol
IUPAC Name	1,2,4,5-tetrafluoro-3-methoxybenzene
Appearance	Colorless to light yellow liquid
Boiling Point	144-145 °C at 760 mmHg
Melting Point	-19 °C
Flash Point	41 °C (107 °F)
Density	1.293 - 1.481 g/mL at 25 °C
Refractive Index	n _{20/D} 1.428 - 1.43
Solubility	Soluble in organic solvents like ethanol and dimethylformamide; almost insoluble in water.

Sources:[3][4][5][6]

Thermal Stability

2,3,5,6-Tetrafluoroanisole is recognized for its enhanced thermal stability, a characteristic attributed to the strong carbon-fluorine bonds in its structure.[1][2] While it is stable under standard laboratory and storage conditions, it is classified as a flammable liquid and should be kept away from heat, sparks, and open flames.[2][7]

Specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) detailing its decomposition temperature and thermal degradation profile are not readily available in the reviewed literature. However, its relatively high boiling point suggests it can withstand elevated temperatures typical for many organic synthesis procedures without significant decomposition.

Thermal Property	Value
Boiling Point	144-145 °C
Flash Point	41 °C
Decomposition Temp.	Data not available

Sources:[3][6]

General Experimental Protocol: Thermogravimetric Analysis (TGA)

To determine the decomposition temperature and thermal degradation profile of a compound like **2,3,5,6-Tetrafluoroanisole**, Thermogravimetric Analysis (TGA) would be the standard method.

- **Instrument Setup:** A TGA instrument is calibrated for temperature and mass.
- **Sample Preparation:** A small, precise amount of the liquid sample (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).
- **Experimental Conditions:** The sample is heated in a controlled atmosphere (commonly nitrogen for inert conditions or air for oxidative stability) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 600 °C).
- **Data Acquisition:** The instrument records the sample's mass as a function of temperature.
- **Data Analysis:** The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.

Chemical Stability and Reactivity

The chemical stability of **2,3,5,6-Tetrafluoroanisole** is a key feature for its application in synthesis.[1][8] The highly electronegative fluorine atoms create a strong inductive effect, making the aromatic ring electron-deficient. This generally confers resistance to electrophilic attack but increases susceptibility to nucleophilic aromatic substitution (S_NAr).

Reactivity with Nucleophiles: Strong nucleophilic reagents are capable of displacing one or more fluorine atoms from the polyfluorinated ring. The electron-deficient nature of the ring carbons makes them prone to attack by nucleophiles such as hydroxides, alkoxides, and amines, particularly under forcing conditions.

Stability with Acids and Bases:

- **Acids:** While generally stable to many acids, analogous compounds like pentafluoroanisole can undergo demethylation when heated with strong acids such as hydriodic acid or in the presence of strong Lewis acids like aluminum chloride.^[1] This suggests that the ether linkage in **2,3,5,6-tetrafluoroanisole** could be cleaved under harsh acidic conditions.
- **Bases:** As mentioned, strong bases can act as nucleophiles, potentially leading to substitution reactions on the aromatic ring. It is expected to be stable in the presence of weak bases.

Oxidation and Reduction: Specific studies on the oxidation and reduction of **2,3,5,6-tetrafluoroanisole** are not detailed in the available literature. The aromatic ring is generally robust, but the methoxy group could be susceptible to certain strong oxidizing or reducing agents.

Hazards and Incompatibilities:

- It is a flammable liquid and vapor.^{[2][7]}
- It is incompatible with strong oxidizing agents.
- Causes skin and serious eye irritation.^{[2][7]}
- May cause respiratory irritation.^[7]

Reactivity / Hazard Summary	Description
Nucleophilic Attack	Susceptible to substitution by strong nucleophiles.
Acid Stability	Generally stable, but potential for demethylation under harsh acidic conditions.
Base Stability	Stable to weak bases; may react with strong bases via nucleophilic substitution.
Incompatibilities	Strong oxidizing agents.
Primary Hazards	Flammable liquid, skin/eye irritant, respiratory irritant.

Sources:[\[1\]](#)[\[2\]](#)[\[7\]](#)

General Experimental Protocol: Chemical Compatibility Study

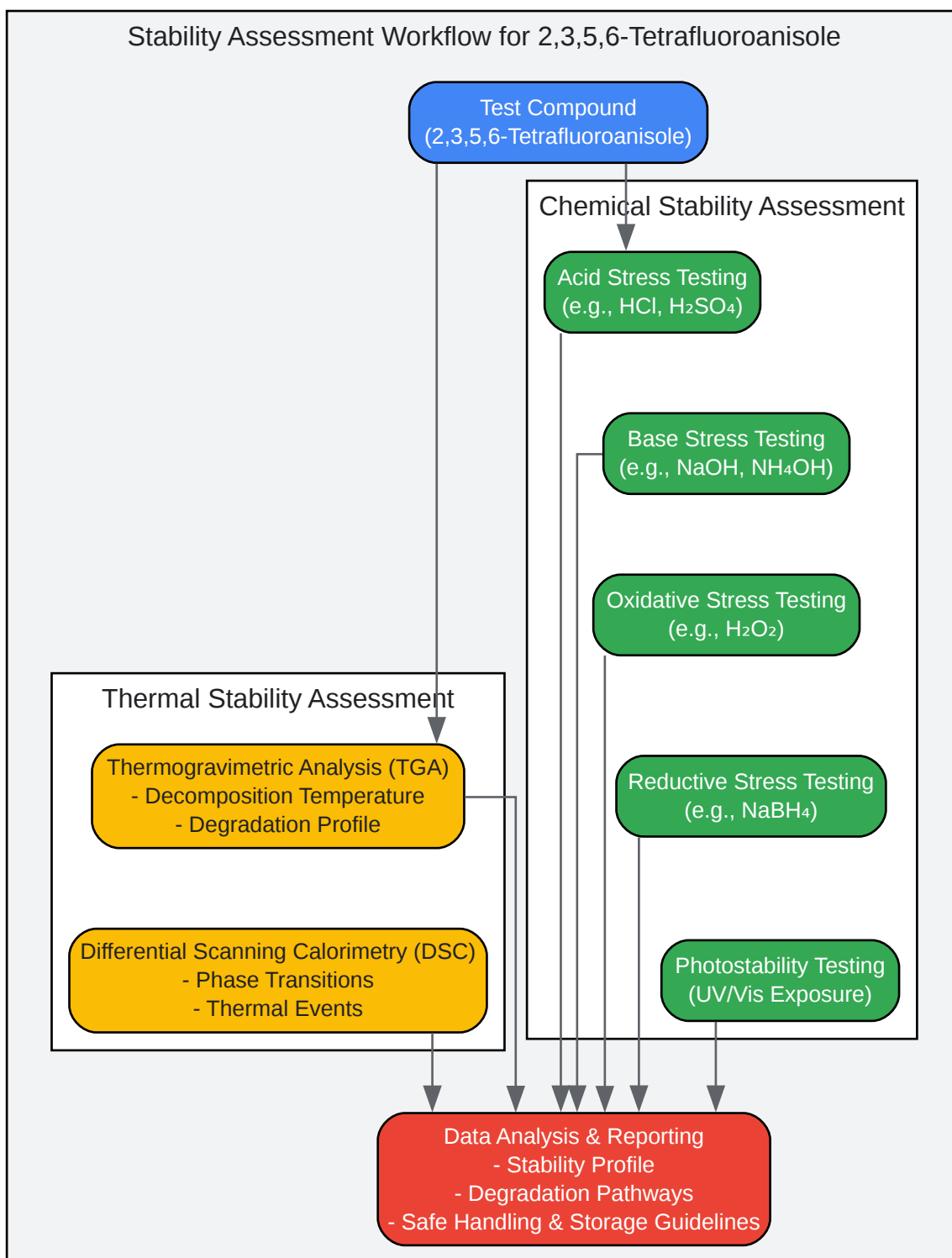
To assess the chemical stability of **2,3,5,6-Tetrafluoroanisole** with specific reagents (e.g., acids, bases, oxidants), a standard compatibility study would be performed.

- **Sample Preparation:** In separate vials, a known concentration of **2,3,5,6-Tetrafluoroanisole** is dissolved in a suitable inert solvent.
- **Reagent Addition:** A stoichiometric equivalent (or excess) of the test reagent (e.g., 1 M HCl, 1 M NaOH, 30% H₂O₂) is added to each respective vial. A control sample with only the solvent is also prepared.
- **Incubation:** The samples are stirred at controlled temperatures (e.g., room temperature and an elevated temperature like 60 °C) for a defined period (e.g., 24, 48, and 72 hours).
- **Analysis:** At each time point, an aliquot is taken from each vial and analyzed by a suitable chromatographic method (e.g., HPLC or GC-MS).
- **Data Interpretation:** The chromatograms are compared to the control sample. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates

degradation. The percentage of degradation is calculated, and any major degradation products are identified by their mass spectra.

Stability Assessment Workflow

The following diagram illustrates a generalized workflow for the comprehensive evaluation of the thermal and chemical stability of a research compound such as **2,3,5,6-Tetrafluoroanisole**.



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Caption: A generalized workflow for assessing the thermal and chemical stability of a compound.

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